molecular formula C47H66O16 B1240145 Papulacandin A CAS No. 61036-46-2

Papulacandin A

Cat. No.: B1240145
CAS No.: 61036-46-2
M. Wt: 887 g/mol
InChI Key: DPVWBQZOSHCQTG-AOHSDRNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papulacandin A is a natural product found in Arthrinium sphaerospermum and Arthrinium phaeospermum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Papulacandin A, a member of the C-arylglycoside family isolated from Papularia spherosperma, has been the subject of total synthesis due to its antifungal activity. The synthesis involves key transformations such as palladium-catalyzed cross-coupling and catalytic enantioselective allylation, highlighting its complex molecular structure (Denmark, Regens, & Kobayashi, 2007).
  • Enantioselective synthesis techniques have been developed for the papulacandin ring system, demonstrating the ability to produce various diastereoisomers of this compound (Balachari & O'Doherty, 2000).

Antifungal Properties and Mechanisms

  • Papulacandin derivatives have been synthesized and tested for their antifungal properties. These derivatives target β-(1,3)-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis. The structural variants, particularly those with palmitic and linoleic acid side chains, have shown moderate biological activity (Van der Kaaden, Breukink, & Pieters, 2012).
  • The antifungal potential of novel papulacandin D analogs has been evaluated, focusing on their inhibition of (1,3)-β-D-glucan synthase. This research highlights the role of papulacandins in developing new antifungal agents targeting fungal cell wall components absent in mammals (Bretas et al., 2020).

Structural Variants and Chemical Modifications

  • The development of structural variants and analogs of this compound is a significant area of research. These studies involve exploring different acyl side chains and modifications to the spiroketal unit, aiming to enhance antifungal efficacy and understand structure-activity relationships (Souza et al., 2015).

Impact on Fungal Cell Biology

  • Papulacandin B, closely related to this compound, has been studied for its effects on fungal cells. It specifically inhibits the synthesis of alkali-insoluble β-D-glucan, a critical component of fungal cell walls, affecting cell shape and viability (Kopecká, 2008).

Methodologies in Synthesis and Analysis

  • Various methodologies have been developed for synthesizing this compound and its analogs, focusing on efficiency and yield. These methods include cross-coupling reactions, dihydroxylation strategies, and regioselective acylation, contributing significantly to the field of organic chemistry and drug development (Parker & Georges, 2000).

Properties

CAS No.

61036-46-2

Molecular Formula

C47H66O16

Molecular Weight

887 g/mol

IUPAC Name

[5'-[6-[[(2E,4E)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C47H66O16/c1-5-7-8-9-10-11-17-22-37(52)58-28-36-40(54)41(55)42(56)46(60-36)62-43-35(26-48)63-47(39-31(27-59-47)24-32(49)25-34(39)51)45(57)44(43)61-38(53)23-18-13-16-21-33(50)30(4)20-15-12-14-19-29(3)6-2/h10-13,15-18,20,22-25,29,33,35-36,40-46,48-51,54-57H,5-9,14,19,21,26-28H2,1-4H3/b11-10+,15-12+,16-13+,22-17+,23-18+,30-20+

InChI Key

DPVWBQZOSHCQTG-AOHSDRNLSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)/C=C/C=C/CC(/C(=C/C=C/CCC(C)CC)/C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O

SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O

Canonical SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O

Synonyms

papulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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